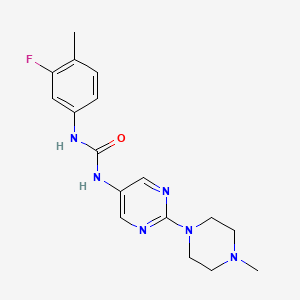
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to target a specific protein in the body, making it a promising candidate for the treatment of various diseases.
作用机制
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea works by targeting a specific protein in the body known as tyrosine kinase. This protein plays a crucial role in the growth and proliferation of cancer cells, making it an attractive target for cancer therapy. By inhibiting the activity of this protein, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a significant impact on cell growth and proliferation, as well as on the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is its specificity. This compound targets a specific protein in the body, making it a promising candidate for targeted therapies. Additionally, this compound has been shown to have a low toxicity profile, suggesting that it may be well-tolerated in patients. However, one of the main limitations of this compound is its challenging synthesis, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, researchers are exploring the potential of this compound for the treatment of various types of cancer and inflammatory diseases. Finally, there is a growing interest in combining this compound with other therapies to improve its efficacy and reduce the risk of resistance.
合成方法
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea involves a series of chemical reactions. The starting materials for the synthesis include 3-Fluoro-4-methylphenylamine, 2-Amino-4-methylpyrimidine-5-carboxamide, and 4-Methylpiperazine. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then converted into the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
科学研究应用
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-12-3-4-13(9-15(12)18)21-17(25)22-14-10-19-16(20-11-14)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIIKAAWFELBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624976.png)

![3-(2-methoxyethyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2624979.png)
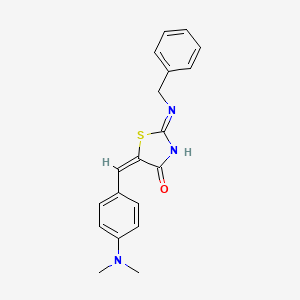
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2624983.png)
![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)
![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)
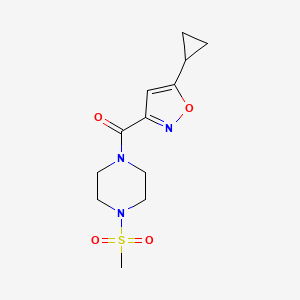
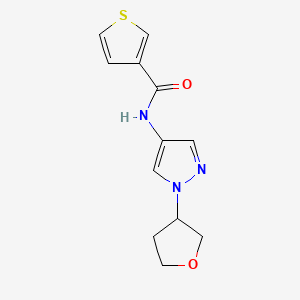
![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
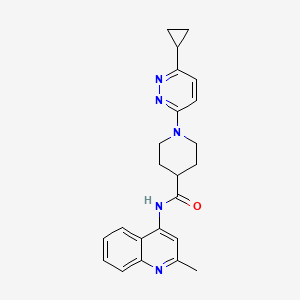
![N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide](/img/structure/B2624996.png)